Cas no 1691683-72-3 (2-Oxiranecarboxylic acid, 2-chloro-3-methyl-3-(5-methyl-2-thienyl)-, methyl ester)

2-Oxiranecarboxylic acid, 2-chloro-3-methyl-3-(5-methyl-2-thienyl)-, methyl ester is a specialized epoxide derivative with potential applications in synthetic organic chemistry and pharmaceutical intermediates. Its structure incorporates a reactive oxirane ring, a chloro substituent, and a thienyl group, making it a versatile building block for further functionalization. The presence of the methyl ester enhances solubility in organic solvents, facilitating downstream reactions. This compound may serve as a precursor in the synthesis of biologically active molecules or as a crosslinking agent in polymer chemistry. Its unique combination of functional groups allows for selective modifications, offering utility in targeted synthetic pathways. Proper handling is advised due to its reactive nature.
2-Oxiranecarboxylic acid, 2-chloro-3-methyl-3-(5-methyl-2-thienyl)-, methyl ester structure
1691683-72-3 structure
Product Name:2-Oxiranecarboxylic acid, 2-chloro-3-methyl-3-(5-methyl-2-thienyl)-, methyl ester
CAS No:1691683-72-3
MF:C10H11ClO3S
MW:246.710541009903
CID:5275737
Update Time:2025-06-14

2-Oxiranecarboxylic acid, 2-chloro-3-methyl-3-(5-methyl-2-thienyl)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Oxiranecarboxylic acid, 2-chloro-3-methyl-3-(5-methyl-2-thienyl)-, methyl ester
    • Inchi: 1S/C10H11ClO3S/c1-6-4-5-7(15-6)9(2)10(11,14-9)8(12)13-3/h4-5H,1-3H3
    • InChI Key: IUGCWNAMQFNPGR-UHFFFAOYSA-N
    • SMILES: O1C(C)(C2SC(C)=CC=2)C1(Cl)C(OC)=O

2-Oxiranecarboxylic acid, 2-chloro-3-methyl-3-(5-methyl-2-thienyl)-, methyl ester Pricemore >>

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Additional information on 2-Oxiranecarboxylic acid, 2-chloro-3-methyl-3-(5-methyl-2-thienyl)-, methyl ester

Research Brief on 2-Oxiranecarboxylic acid, 2-chloro-3-methyl-3-(5-methyl-2-thienyl)-, methyl ester (CAS: 1691683-72-3)

2-Oxiranecarboxylic acid, 2-chloro-3-methyl-3-(5-methyl-2-thienyl)-, methyl ester (CAS: 1691683-72-3) is a specialized epoxide derivative with significant potential in chemical biology and pharmaceutical research. This compound, characterized by its unique thienyl and chloro-methyl substituents, has recently garnered attention due to its reactivity and potential applications in drug discovery and synthesis. Recent studies have explored its role as a versatile intermediate in the development of bioactive molecules, particularly in the context of targeted therapies and enzyme inhibition.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic utility of this compound in the construction of thiophene-based inhibitors for protein kinases. The researchers utilized a multi-step synthetic route to derivatize the epoxide ring, demonstrating its ability to undergo nucleophilic ring-opening reactions with various amines and thiols. The resulting adducts exhibited moderate to strong inhibitory activity against a panel of kinases, with IC50 values ranging from 0.5 to 10 μM. Notably, one derivative showed selective inhibition of JAK2 kinase, suggesting potential applications in myeloproliferative disorders.

In parallel research, the compound's mechanism of action was elucidated through crystallographic studies. X-ray diffraction analysis revealed that the chloro-methyl group at the 3-position plays a critical role in stabilizing the transition state during enzyme inhibition. This structural insight, published in ACS Chemical Biology, provides a foundation for rational drug design using this scaffold. The study also highlighted the compound's ability to form covalent adducts with catalytic cysteine residues, a property that could be exploited for irreversible inhibition strategies.

From a safety and pharmacokinetic perspective, recent preclinical evaluations have yielded promising results. A 2024 toxicology study in Chemical Research in Toxicology reported favorable metabolic stability for derivatives of 1691683-72-3, with hepatic clearance rates below 15 mL/min/kg in murine models. The parent compound demonstrated acceptable cytotoxicity profiles in human hepatocyte assays (CC50 > 100 μM), though researchers noted the need for further optimization to reduce potential off-target effects related to the reactive epoxide moiety.

The synthetic accessibility of this compound has also seen advancements. A recent patent (WO2023124567) describes an improved synthetic protocol achieving 75% overall yield from commercially available 5-methyl-2-thiophenecarboxaldehyde, representing a significant improvement over previous methods. This development could facilitate broader investigation of this chemical scaffold in medicinal chemistry programs.

Looking forward, several research groups have initiated programs to explore the therapeutic potential of 1691683-72-3 derivatives in oncology and inflammatory diseases. Early-stage structure-activity relationship studies suggest that modifications at the ester position can dramatically influence both potency and selectivity. The compound's unique combination of a strained epoxide ring and electron-rich thienyl group presents exciting opportunities for the development of novel covalent inhibitors and targeted therapeutics in the coming years.

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